An In-depth Technical Guide to (R)-2-((Fmoc-amino))-2-methylpent-4-enoic Acid
An In-depth Technical Guide to (R)-2-((Fmoc-amino))-2-methylpent-4-enoic Acid
CAS Number: 288617-76-5
Synonyms: Fmoc-α-methyl-D-allylglycine, Fmoc-(R)-2-amino-2-methyl-4-pentenoic acid
This technical guide provides a comprehensive overview of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. It is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and workflow visualizations.
Compound Data
The following table summarizes the key physicochemical properties of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid.
| Property | Value |
| CAS Number | 288617-76-5 |
| Molecular Formula | C₂₁H₂₁NO₄ |
| Molecular Weight | 351.4 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 99.5% (Chiral HPLC) |
| Optical Rotation | [a]D20 = +2 ± 1º (c=1 in EtOH) |
| Storage Conditions | 0 - 8 °C |
Experimental Protocols
This section details the primary application of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid as a building block in Solid-Phase Peptide Synthesis (SPPS), particularly for creating hydrocarbon-stapled peptides via Ring-Closing Metathesis (RCM).
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid into a peptide sequence generally follows standard Fmoc-based SPPS protocols. Due to the steric hindrance from the α-methyl group, optimized coupling conditions may be required.
Materials:
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Fmoc-protected amino acids, including (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid
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Appropriate resin for SPPS (e.g., Rink Amide resin for peptide amides)
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Coupling reagents (e.g., HBTU, HATU, or PyBOP)
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Base (e.g., N,N-Diisopropylethylamine - DIEA, or N-methylmorpholine - NMM)
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Fmoc deprotection solution (e.g., 20% piperidine in DMF)
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Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
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Washing solvents
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Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
Procedure:
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Resin Swelling: Swell the resin in DMF or DCM in the reaction vessel.
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Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF.
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Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.
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Amino Acid Coupling:
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Dissolve (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid (typically 3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
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Add a base such as DIEA (6-10 equivalents).
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Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for a specified time (this may be longer for sterically hindered residues).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
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Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol for On-Resin Ring-Closing Metathesis (RCM)
This protocol is specifically for creating stapled peptides where (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid and another alkenyl amino acid are incorporated into the peptide chain.[1][2]
Materials:
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Peptide-resin containing two alkenyl side chains
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Grubbs' or Hoveyda-Grubbs' catalyst (1st or 2nd generation)
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Anhydrous, degassed 1,2-dichloroethane (DCE) or DCM
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Nitrogen or Argon atmosphere
Procedure:
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Resin Preparation: Swell the peptide-resin in the reaction solvent (e.g., DCE) under an inert atmosphere.[3]
-
Catalyst Addition: Dissolve the RCM catalyst in the reaction solvent and add it to the resin suspension.
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Reaction: Gently agitate the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.[2][3] The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.[2]
-
Catalyst Removal: After the reaction is complete, wash the resin extensively with the reaction solvent and other solvents like DMF and DCM to remove the catalyst.[3]
Peptide Cleavage and Deprotection
Procedure:
-
Resin Washing and Drying: Wash the resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
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Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Standard Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: Workflow of the Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
On-Resin Ring-Closing Metathesis for Stapled Peptides
Caption: Workflow for on-resin Ring-Closing Metathesis (RCM).
Signaling Pathways
(R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid is a synthetic amino acid derivative used as a structural component in peptide synthesis. As a building block, it does not have a direct, inherent role in biological signaling pathways. Its significance lies in its ability to be incorporated into peptides that are designed to modulate specific signaling pathways. For example, hydrocarbon-stapled peptides created using this amino acid can be designed to stabilize the alpha-helical structure of a peptide, enabling it to better interact with intracellular protein targets and disrupt protein-protein interactions that are key steps in various signaling cascades. The specific pathway targeted depends entirely on the peptide sequence into which this amino acid is incorporated.
Applications in Drug Development
The primary application of (R)-2-((Fmoc-amino))-2-methylpent-4-enoic acid is in the synthesis of "stapled peptides." The α-methyl group provides conformational rigidity, while the pentenyl side chain serves as a reactive handle for intramolecular cross-linking with another alkenyl side chain within the same peptide.[1] This process, known as ring-closing metathesis (RCM), creates a hydrocarbon "staple" that locks the peptide into a specific conformation, often an α-helix.
Advantages of Stapled Peptides in Drug Development:
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Enhanced Helicity and Stability: The hydrocarbon staple stabilizes the peptide's secondary structure, particularly α-helices, which are common motifs in protein-protein interactions.
-
Increased Proteolytic Resistance: The staple protects the peptide backbone from degradation by proteases, increasing its in vivo half-life.
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Improved Cell Permeability: The hydrocarbon nature of the staple can enhance the peptide's ability to cross cell membranes and reach intracellular targets.
These properties make stapled peptides, and by extension the building blocks used to create them, highly valuable in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases, by targeting previously "undruggable" intracellular protein-protein interactions.
